molecular formula C27H25FN4O3 B11307132 N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11307132
M. Wt: 472.5 g/mol
InChI Key: GQYMOFWKGIUDBU-UHFFFAOYSA-N
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Description

N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoxaline Core: This is usually achieved through the condensation of an o-phenylenediamine derivative with a diketone.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.

    Attachment of the Dimethylphenyl and Fluorobenzyl Groups: These groups are typically introduced through alkylation reactions using appropriate alkyl halides.

    Final Acetylation: The final step involves acetylation to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and acetamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications due to its quinoxaline core, which is known for its biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in cell signaling pathways.

    Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Other quinoxaline derivatives with similar structures and biological activities.

    Fluorobenzyl Compounds: Compounds containing the fluorobenzyl group, which is known for its influence on biological activity.

Uniqueness

N-(4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-fluorobenzyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H25FN4O3

Molecular Weight

472.5 g/mol

IUPAC Name

2-[3-[acetyl-[(4-fluorophenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C27H25FN4O3/c1-17-8-13-22(18(2)14-17)29-25(34)16-32-24-7-5-4-6-23(24)30-26(27(32)35)31(19(3)33)15-20-9-11-21(28)12-10-20/h4-14H,15-16H2,1-3H3,(H,29,34)

InChI Key

GQYMOFWKGIUDBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)N(CC4=CC=C(C=C4)F)C(=O)C)C

Origin of Product

United States

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